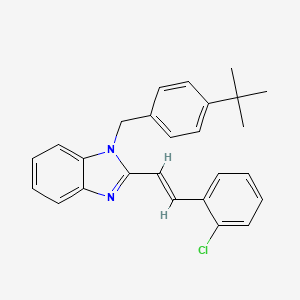

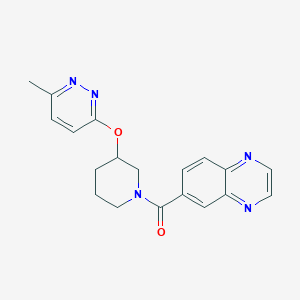

1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Tert-butyl Group The tert-butyl group is a type of alkyl group derived from isobutane. It is often used in chemical transformations due to its unique reactivity pattern .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tert-butyl group could influence its solubility and reactivity .科学的研究の応用

Anticancer and Antimicrobial Applications

Benzimidazole derivatives have shown significant potential in biomedical applications. For example, palladium, gold, and silver complexes of benzimidazole compounds have demonstrated potent anticancer activity against several human tumor cell lines, such as cervical cancer, breast cancer, and colon adenocarcinoma, surpassing the efficacy of cisplatin in certain cases. These compounds have been found to inhibit tumor cell proliferation by arresting cell cycle progression and inducing programmed cell death through a p53-dependent pathway. Moreover, gold and silver complexes exhibited significant antimicrobial properties, especially against Bacillus subtilis, highlighting their potential as metallopharmaceutical agents (Ray et al., 2007).

Organic Magnetic Materials

Benzimidazole-based compounds have also been explored for their properties in organic magnetic materials. Specifically, derivatives with chloro and tert-butyl substituents have been synthesized and characterized, displaying dimeric antiferromagnetic exchange coupling. These findings contribute to the understanding of hydrogen bonds in benzimidazole-based organic magnetic materials and their role as crystal scaffolding or exchange linkers (Ferrer et al., 2001).

Antioxidant Activity

Investigations into the antioxidant activity of benzimidazole-2-thiones have revealed that certain derivatives exhibit cytoprotective and antioxidant effects comparable to quercetin. The radical scavenging mechanisms of these compounds have been studied, with findings suggesting that the hydrogen atom abstraction (HAT) mechanism predominates in the lipid phase, while the single-electron transfer (SET) mechanism is preferred in aqueous mediums (Anastassova et al., 2016).

Polymer and Material Science

In the field of polymer and material science, benzimidazole derivatives have been utilized as the acceptor unit in donor-acceptor-donor type polymers. These compounds have been synthesized and their electrochemical properties investigated, demonstrating the effect of different donor groups on the optical and electronic properties of the resulting polymers (Ozelcaglayan et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2/c1-26(2,3)21-15-12-19(13-16-21)18-29-24-11-7-6-10-23(24)28-25(29)17-14-20-8-4-5-9-22(20)27/h4-17H,18H2,1-3H3/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEGLJAASWLGPD-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)

![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)

![Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2752246.png)

![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride](/img/structure/B2752248.png)

![6-[4-[2-(2,4-Difluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2752249.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B2752252.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2752255.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2752261.png)